Cas no 901271-89-4 (2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine)

2-(2,3-Dimethyl-1H-indol-1-yl)ethan-1-amine is a substituted indole derivative featuring an ethylamine side chain at the 1-position of the indole core. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate for the development of pharmacologically active molecules. The presence of the 2,3-dimethyl groups on the indole ring enhances steric and electronic properties, potentially influencing binding affinity in target interactions. Its amine functionality allows for further derivatization, enabling the synthesis of amides, sulfonamides, or other nitrogen-containing analogs. The compound is typically handled under controlled conditions due to its reactive amine group, requiring appropriate storage and handling protocols.
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine structure
901271-89-4 structure
商品名:2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
CAS番号:901271-89-4
MF:C12H16N2
メガワット:188.268842697144
CID:5733035
PubChem ID:4961874

2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • F8889-8207
    • 901271-89-4
    • 2-(2,3-dimethylindol-1-yl)ethanamine
    • 2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
    • AKOS004118419
    • starbld0026837
    • 1H-Indole-1-ethanamine, 2,3-dimethyl-
    • インチ: 1S/C12H16N2/c1-9-10(2)14(8-7-13)12-6-4-3-5-11(9)12/h3-6H,7-8,13H2,1-2H3
    • InChIKey: LIODACQLLRRNBZ-UHFFFAOYSA-N
    • ほほえんだ: N1(CCN)C(C)=C(C)C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 188.131348519g/mol
  • どういたいしつりょう: 188.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.07±0.1 g/cm3(Predicted)
  • ふってん: 347.2±30.0 °C(Predicted)
  • 酸性度係数(pKa): 9.94±0.10(Predicted)

2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F8889-8207-0.25g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4 95%+
0.25g
$295.0 2023-09-05
Life Chemicals
F8889-8207-10g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4 95%+
10g
$1378.0 2023-09-05
Enamine
EN300-12400-5.0g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4
5.0g
$1076.0 2023-02-09
Life Chemicals
F8889-8207-5g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4 95%+
5g
$984.0 2023-09-05
TRC
D168196-500mg
2-(2,3-Dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4
500mg
$ 295.00 2022-06-05
Life Chemicals
F8889-8207-2.5g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4 95%+
2.5g
$656.0 2023-09-05
Life Chemicals
F8889-8207-0.5g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4 95%+
0.5g
$311.0 2023-09-05
TRC
D168196-1g
2-(2,3-Dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4
1g
$ 475.00 2022-06-05
Life Chemicals
F8889-8207-1g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4 95%+
1g
$328.0 2023-09-05
Enamine
EN300-12400-2.5g
2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine
901271-89-4
2.5g
$849.0 2023-02-09

2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amine 関連文献

2-(2,3-dimethyl-1H-indol-1-yl)ethan-1-amineに関する追加情報

Compound CAS No. 901271-89-4: 2-(2,3-Dimethyl-1H-indol-1-yl)ethan-1-amine

2-(2,3-Dimethyl-1H-indol-1-yl)ethan-1-amine (CAS No. 901271-89-4) is a versatile organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound, often referred to as DMIEA (short for Dimethylindolylethylamine), has garnered attention due to its unique structural properties and potential biological activity. Recent studies have highlighted its role in drug design, particularly in the development of bioactive molecules targeting various therapeutic areas.

The molecular structure of DMIEA consists of a substituted indole ring system fused with an ethanamine group. The indole moiety, a heterocyclic aromatic compound, is known for its ability to interact with biological targets such as receptors and enzymes. The presence of two methyl groups at positions 2 and 3 of the indole ring further enhances its chemical stability and pharmacokinetic properties. This makes DMIEA a promising candidate for use in drug delivery systems and as a building block in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of DMIEA through multi-step reactions involving indole alkylation and amine functionalization. Researchers have explored various reaction conditions, including microwave-assisted synthesis and catalytic coupling reactions, to optimize the production process. These studies have not only improved the yield but also minimized the environmental footprint of the synthesis pathway.

In terms of biological activity, DMIEA has shown potential as a modulator of cellular signaling pathways. Preclinical studies indicate that it may act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs), making it a valuable tool in pharmacological research. Furthermore, its ability to penetrate cellular membranes efficiently suggests applications in targeted drug delivery systems.

The physical properties of DMIEA, including its melting point, boiling point, and solubility characteristics, have been extensively characterized using modern analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies provide critical insights into its stability under various storage conditions and its suitability for large-scale manufacturing processes.

From an industrial perspective, DMIEA is increasingly being utilized in the development of advanced materials, such as stimuli-responsive polymers and self-healing composites. Its ability to undergo reversible chemical transformations under specific conditions makes it an attractive candidate for next-generation materials science applications.

In conclusion, Compound CAS No. 901271-89-4: 2-(2,3-Dimethyl-1H-indol-1-yli)ethanamine stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthetic methods and biological evaluation, positions it as a key player in both academic research and industrial innovation.

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